molecular formula C80H80N4O20Rh2 B12496196 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12496196
M. Wt: 1623.3 g/mol
InChI Key: IKPDAZZROLGPGT-UHFFFAOYSA-J
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Description

Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7310?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) is a complex organometallic compound featuring rhodium as the central metal ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) typically involves the coordination of rhodium ions with ethyl acetate and the specified ligand. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using metal-organic chemical vapor deposition (MOCVD) techniques. This method allows for excellent composition control and uniformity, which is crucial for applications requiring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state rhodium complexes.

    Reduction: Reduction reactions can convert the rhodium(2+) ions to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the ethyl acetate or other ligands are replaced by different ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(3+) complexes, while reduction could produce rhodium(1+) species.

Scientific Research Applications

Bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) involves the coordination of rhodium ions with the ligands, which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis(?(2)-rhodium(2+)) bis(ethyl acetate) tetrakis(2-{2,4-dioxo-3-azatricyclo[7.3.1.0?,(1)(3)]trideca-1(13),5,7,9,11-pentaen-3-yl}-3,3-dimethylbutanoate) lies in its specific coordination environment and the versatility of rhodium in catalysis and material science applications.

Properties

Molecular Formula

C80H80N4O20Rh2

Molecular Weight

1623.3 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4

InChI Key

IKPDAZZROLGPGT-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2]

Origin of Product

United States

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